molecular formula C23H23BrO7 B11588103 [2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid

[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid

Cat. No.: B11588103
M. Wt: 491.3 g/mol
InChI Key: LFIAZWYEJLQCRY-UHFFFAOYSA-N
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Description

2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a brominated xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID typically involves multiple steps. One common approach is the bromination of a xanthene derivative followed by the introduction of an ethoxy group and subsequent coupling with phenoxyacetic acid. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthene compounds.

Scientific Research Applications

2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The bromine atom and the xanthene core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-BROMO-4-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECALIN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID
  • 2-[2-BROMO-4-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECALIN-9-YL)-6-METHOXYPHENOXY]ACETIC ACID

Uniqueness

The uniqueness of 2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C23H23BrO7

Molecular Weight

491.3 g/mol

IUPAC Name

2-[2-bromo-4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C23H23BrO7/c1-2-29-18-10-12(9-13(24)23(18)30-11-19(27)28)20-21-14(25)5-3-7-16(21)31-17-8-4-6-15(26)22(17)20/h9-10,20H,2-8,11H2,1H3,(H,27,28)

InChI Key

LFIAZWYEJLQCRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)OCC(=O)O

Origin of Product

United States

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